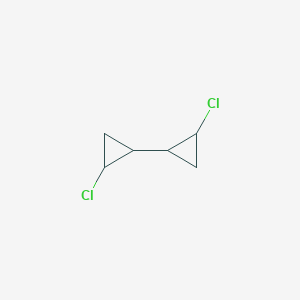
2,2'-Dichloro-1,1'-bi(cyclopropane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Dichloro-1,1’-bi(cyclopropane) is a compound with the molecular formula C6H8Cl2 It is a derivative of cyclopropane, characterized by the presence of two chlorine atoms attached to the cyclopropane rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dichloro-1,1’-bi(cyclopropane) typically involves the reaction of alkenes with dichlorocarbenes. Dichlorocarbenes can be generated in situ from reagents such as chloroform and potassium hydroxide. The reaction proceeds via the formation of a carbene intermediate, which then reacts with the double bond of the alkene to form the cyclopropane ring .
Industrial Production Methods
Industrial production of 2,2’-Dichloro-1,1’-bi(cyclopropane) may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2’-Dichloro-1,1’-bi(cyclopropane) undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Addition Reactions: The strained cyclopropane ring can react with various reagents, leading to ring-opening and the formation of larger ring systems.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles such as hydroxide ions, alkoxides, and amines can be used.
Oxidizing Agents: Oxidizing agents like potassium permanganate or chromium trioxide can be employed for oxidation reactions.
Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted cyclopropane derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds.
Scientific Research Applications
2,2’-Dichloro-1,1’-bi(cyclopropane) has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex ring systems.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2’-Dichloro-1,1’-bi(cyclopropane) involves its interaction with molecular targets through its reactive cyclopropane rings. The strained nature of the cyclopropane ring makes it highly reactive, allowing it to participate in various chemical reactions. The chlorine atoms can also influence the reactivity and selectivity of the compound in different pathways .
Comparison with Similar Compounds
Similar Compounds
1,2-Dichlorocyclopropane: A similar compound with two chlorine atoms on a single cyclopropane ring.
Cyclopropane: The parent compound without any substituents.
1,1-Dichlorocyclopropane: Another derivative with two chlorine atoms on the same carbon atom of the cyclopropane ring.
Uniqueness
2,2’-Dichloro-1,1’-bi(cyclopropane) is unique due to the presence of two cyclopropane rings connected by a single bond, each bearing a chlorine atom. This structure imparts distinct chemical properties and reactivity compared to other similar compounds.
Properties
CAS No. |
62014-97-5 |
|---|---|
Molecular Formula |
C6H8Cl2 |
Molecular Weight |
151.03 g/mol |
IUPAC Name |
1-chloro-2-(2-chlorocyclopropyl)cyclopropane |
InChI |
InChI=1S/C6H8Cl2/c7-5-1-3(5)4-2-6(4)8/h3-6H,1-2H2 |
InChI Key |
RDRGHVOVIFGEEH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1Cl)C2CC2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















